molecular formula C19H20ClN3O2 B2698059 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea CAS No. 954697-23-5

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea

Cat. No. B2698059
CAS RN: 954697-23-5
M. Wt: 357.84
InChI Key: KCJAPXQDBZDIHU-UHFFFAOYSA-N
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Description

“1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea” is a chemical compound with the linear formula C14H13ClN2O . It’s used in scientific research due to its unique structure and potential applications.


Molecular Structure Analysis

The molecular weight of this compound is 260.726 . Detailed atomic coordinates and displacement parameters would be needed for a more comprehensive molecular structure analysis.


Physical And Chemical Properties Analysis

This compound is a gray solid with a melting point of 204.6–206.4 °C . More detailed physical and chemical properties would require additional data.

Scientific Research Applications

Electronic and Optical Properties

A novel chalcone derivative, closely related to the compound , has shown significant electronic and optical properties, including a high HOMO-LUMO gap and substantial electrostatic potential maps. Its potential applications in nonlinear optics are confirmed by its superior second and third harmonic generation values, suggesting its suitability for optoelectronic device fabrications (Shkir et al., 2018).

Vibrational Spectra and Hyperpolarizability

Another study on a similar compound highlights its vibrational spectra, HOMO-LUMO analysis, and molecular electrostatic potential. The first hyperpolarizability of this compound is significantly higher than that of urea, indicating its potential as an organic nonlinear optical material (Rahmani et al., 2018).

Corrosion Inhibition

Research has also demonstrated the effectiveness of related urea compounds as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent performance, acting as mixed-type inhibitors and improving the corrosion resistance of mild steel (Bahrami & Hosseini, 2012).

Anticancer and Antimicrobial Activities

Synthesis and molecular docking studies of new urea derivatives have shown potential anticancer and antimicrobial activities. These compounds, incorporating biologically active heterocyclic entities like oxazole and pyrazoline, exhibit significant potency against cancer cell lines and pathogenic strains (Katariya et al., 2021).

properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13-3-2-4-16(9-13)22-19(25)21-11-14-10-18(24)23(12-14)17-7-5-15(20)6-8-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJAPXQDBZDIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea

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